molecular formula C27H24ClN3O2 B5192656 10-(4-CHLOROBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

10-(4-CHLOROBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B5192656
M. Wt: 457.9 g/mol
InChI Key: MSGWPJBQODLERX-UHFFFAOYSA-N
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Description

10-(4-CHLOROBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This specific compound is characterized by its unique structure, which includes a chlorobenzoyl group, a pyridyl group, and a hexahydro-dibenzodiazepine core.

Preparation Methods

The synthesis of 10-(4-CHLOROBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and effective . This method typically involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in the presence of a catalyst such as silica-supported fluoroboric acid . The reaction conditions often include elevated temperatures and short reaction times, resulting in high yields of the desired product.

Properties

IUPAC Name

5-(4-chlorobenzoyl)-9,9-dimethyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O2/c1-27(2)15-21-24(23(32)16-27)25(20-8-5-6-14-29-20)31(22-9-4-3-7-19(22)30-21)26(33)17-10-12-18(28)13-11-17/h3-14,25,30H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGWPJBQODLERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=N5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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